molecular formula C26H32N4O2 B11040547 2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

Cat. No.: B11040547
M. Wt: 432.6 g/mol
InChI Key: ZFNKSYWHIZJYFT-UHFFFAOYSA-N
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Description

2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines elements of pyrimidine, benzimidazole, and phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides in the presence of a strong base.

    Acylation to Form the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the aliphatic chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorination agents can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Octyl-2-oxo-1,2,3,4-tetrahydropyrimidin-3-yl)-N-phenylacetamide
  • 2-(1-Octyl-2-oxo-1,2,3,4-tetrahydrobenzimidazol-3-yl)-N-phenylacetamide

Uniqueness

The uniqueness of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE lies in its combined structural features of pyrimidine, benzimidazole, and phenylacetamide. This combination provides a unique set of chemical and biological properties that are not found in similar compounds. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

2-(1-octyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C26H32N4O2/c1-2-3-4-5-6-12-17-29-25(32)20(18-24(31)27-21-13-8-7-9-14-21)19-30-23-16-11-10-15-22(23)28-26(29)30/h7-11,13-16,20H,2-6,12,17-19H2,1H3,(H,27,31)

InChI Key

ZFNKSYWHIZJYFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C(CN2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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